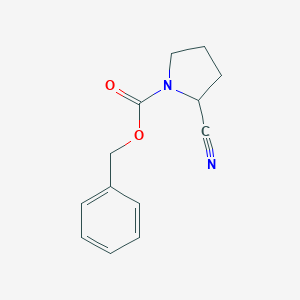
苄基2-氰基吡咯烷-1-羧酸酯
描述
Benzyl 2-cyanopyrrolidine-1-carboxylate is a compound of interest due to its utility in various synthetic pathways, including the trapping of metabolically generated electrophilic species with cyanide ion. The metabolism of related structures has been studied, highlighting the formation of benzyl cyanopyrrolidines through nucleophilic attack on iminium species, suggesting its importance in biochemical transformations (Ho & Castagnoli, 1980).
Synthesis Analysis
The synthesis of Benzyl 2-cyanopyrrolidine-1-carboxylate and related compounds involves several innovative methods. A notable approach involves the Curtius rearrangement of 1-Benzyl-3-cyanopyrrole-2-carbonyl azide, leading to carbamates, which upon further processing yield the desired cyanopyrroles. This demonstrates the compound's accessibility through rearrangement reactions (Chien et al., 2004).
Molecular Structure Analysis
Molecular structure analyses have focused on derivatives and related compounds, indicating the flexibility and reactivity of the pyrrolidine ring. For instance, the transformation of pyrrolidine carboxylates into benzazepines under specific conditions showcases the structural manipulation possibilities and the complex three-dimensional architecture achievable with such frameworks (Ivantcova et al., 2023).
Chemical Reactions and Properties
The chemical behavior of benzyl cyanopyrrolidines includes their ability to undergo various reactions, such as microbial decyanation, illustrating their potential in synthetic biology and green chemistry applications. This capacity for regioselective hydrolysis to yield valuable derivatives underscores the chemical versatility of these compounds (Pinheiro et al., 2011).
科学研究应用
-
Synthesis of Carboxylic Acid Esters
- Field : Organic Chemistry .
- Application : Benzyl 2-cyanopyrrolidine-1-carboxylate is used in the synthesis of carboxylic acid esters . Carboxylic acid esters are important because they often contain ester units as functional groups in organic material compounds, drug molecules, and natural products .
- Method : The carboxylic acids are usually utilized as the key starting material. The reactions are conducted by using various chemical reagents and catalysts as well as by using interesting reaction media and methods .
- Results : The synthesis of carboxylic acid esters is still one of the central research topics in organic chemistry .
-
Histone Deacetylase Inhibitors
- Field : Neuroscience and Medical Research .
- Application : Benzyl (2S)-2-[®-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate, a derivative of Benzyl 2-cyanopyrrolidine-1-carboxylate, is used as a novel Histone Deacetylase Inhibitor .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
安全和危害
未来方向
属性
IUPAC Name |
benzyl 2-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGQGIWVNDVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564326 | |
| Record name | Benzyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-cyanopyrrolidine-1-carboxylate | |
CAS RN |
119020-06-3 | |
| Record name | Benzyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

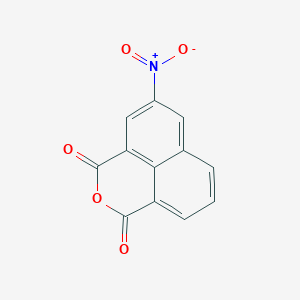
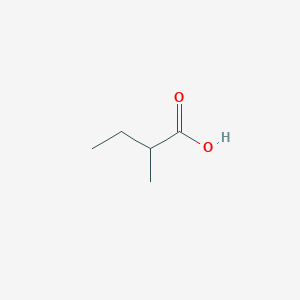
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
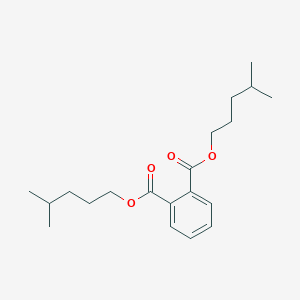
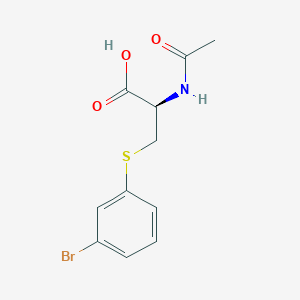
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)

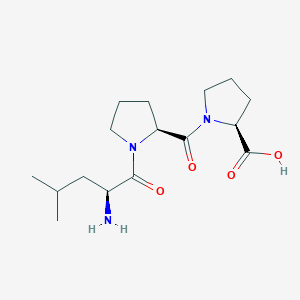

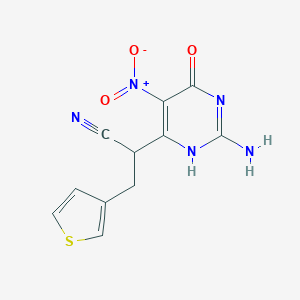
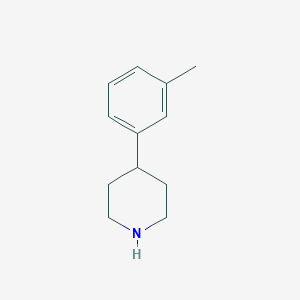
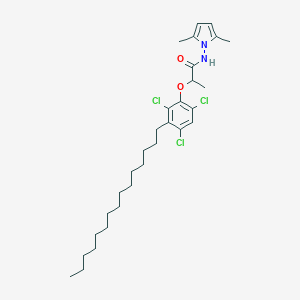

![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)